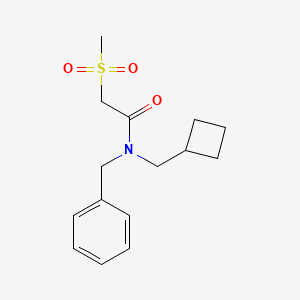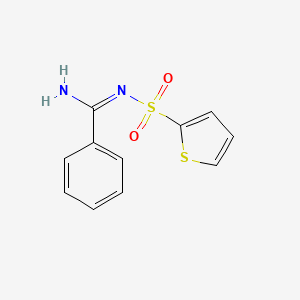![molecular formula C23H26N4 B5292389 1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine](/img/structure/B5292389.png)
1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine is a chemical compound that has garnered significant attention in the scientific community for its potential therapeutic applications. The compound is a piperazine derivative and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine is complex and not fully understood. The compound has been shown to bind to multiple receptors in the brain, including serotonin and norepinephrine transporters, as well as 5-HT1A and 5-HT2A receptors. This binding activity modulates the activity of these receptors, leading to changes in the levels of serotonin and norepinephrine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and complex. The compound has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to improvements in mood and decreased anxiety. Additionally, the compound has been shown to have potential anti-inflammatory and anti-tumor properties, although the exact mechanisms of these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine in laboratory experiments include its potential therapeutic applications in the treatment of neurological disorders and its potential anti-inflammatory and anti-tumor properties. However, the compound is complex and not fully understood, which may make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied for its potential side effects, which may limit its use in some experiments.
Orientations Futures
There are many potential future directions for research on 1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine. Some potential areas of focus include further elucidation of the compound's mechanism of action, exploration of its potential therapeutic applications in the treatment of neurological disorders, and investigation of its potential anti-inflammatory and anti-tumor properties. Additionally, further research is needed to fully understand the compound's potential side effects and limitations in laboratory experiments.
Méthodes De Synthèse
The synthesis of 1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 2-chloromethyl-3-methylpyridine with 3-pyridinemethanol in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound, 1-(3-methyl-2-pyridinyl)methyl-3-pyridinemethanol, which is then reacted with 6-bromomethylphenylpiperazine to yield the final product.
Applications De Recherche Scientifique
1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of neurological disorders such as depression and anxiety. The compound has been shown to modulate the activity of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood. Additionally, the compound has been shown to have potential anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
1-[(3-methylpyridin-2-yl)methyl]-4-[(6-phenylpyridin-3-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4/c1-19-6-5-11-24-23(19)18-27-14-12-26(13-15-27)17-20-9-10-22(25-16-20)21-7-3-2-4-8-21/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSIKSMJGOOHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCN(CC2)CC3=CN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,3-difluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5292306.png)
![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5292307.png)
![2-phenyl-4-[2-(trifluoromethyl)morpholin-4-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5292318.png)
![{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5292325.png)
![3-{[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]methyl}isoxazole](/img/structure/B5292329.png)
![1-(4-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5292333.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5292341.png)
![methyl 3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]benzoate](/img/structure/B5292357.png)
![[1-(3-fluoro-2-methoxybenzoyl)-4-(2-phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B5292359.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5292365.png)


![7-(cyclopent-2-en-1-ylacetyl)-N-(isoxazol-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5292387.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5292410.png)
